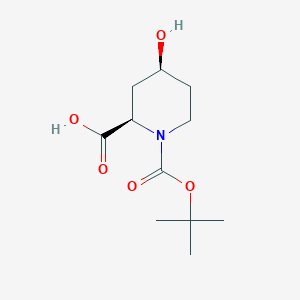

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate piperidine derivative as the starting material.

Protection of the Amino Group: The amino group of the piperidine derivative is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

Hydroxylation: The Boc-protected intermediate undergoes hydroxylation at the 4-position using a suitable oxidizing agent such as osmium tetroxide (OsO4) or a similar reagent.

Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group at the 2-position. This can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).

Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Alcohols or aldehydes

Substitution: Various substituted piperidine derivatives

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-hydroxypiperidine is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the compound can facilitate the formation of peptide bonds while protecting sensitive amine functionalities.

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration enables the creation of enantiomerically enriched products. This is crucial in the development of pharmaceuticals where chirality can significantly influence biological activity and therapeutic efficacy.

Drug Development

Research has indicated that derivatives of Boc-hydroxypiperidine exhibit promising biological activities, including antimicrobial and anticancer properties. The compound can be modified to enhance its pharmacological profile, making it a valuable scaffold in drug design.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Antimicrobial Agents | Derivatives of Boc-hydroxypiperidine were synthesized and tested against various bacterial strains, showing significant activity against Gram-positive bacteria. |

| Study 2 | Asymmetric Synthesis | Utilization of Boc-hydroxypiperidine as a chiral auxiliary resulted in high enantiomeric excess in the synthesis of complex organic molecules, demonstrating its effectiveness in asymmetric transformations. |

| Study 3 | Peptide Therapeutics | The incorporation of Boc-hydroxypiperidine into peptide structures improved stability and bioavailability, leading to enhanced therapeutic outcomes in preclinical models. |

Mecanismo De Acción

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2R,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its piperidine ring structure and the presence of both hydroxyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, commonly referred to as M4, is a compound of interest in pharmacological research due to its potential neuroprotective properties. This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

- Molecular Formula : C₁₁H₁₉N₁O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 917835-93-9

- Purity : ≥95% .

Inhibition of Enzymatic Activity

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathogenesis of Alzheimer’s disease due to their roles in amyloid-beta peptide (Aβ) aggregation and cholinergic dysfunction:

- β-secretase Inhibition : M4 exhibits an IC₅₀ of 15.4 nM against β-secretase, significantly reducing Aβ formation .

- Acetylcholinesterase Inhibition : The compound demonstrates a Ki value of 0.17 μM, indicating effective inhibition that could enhance cholinergic signaling .

Neuroprotective Effects

Research indicates that M4 provides neuroprotection against Aβ-induced toxicity in astrocytic cells:

- Cell Viability : In vitro studies showed that M4 treatment improved cell viability by approximately 62.98% when co-administered with Aβ₁₄₂ compared to untreated controls .

- Reduction in Oxidative Stress : M4 decreased malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its role in mitigating oxidative damage .

Anti-inflammatory Properties

M4 also appears to modulate inflammatory responses associated with neurodegeneration:

- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ aggregates . This suggests a potential mechanism for reducing neuroinflammation in Alzheimer’s disease.

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of M4 on astrocytes:

- Cell Culture Experiments : Astrocytes treated with Aβ₁₄₂ showed significant cell death (43.78% viability). However, co-treatment with M4 restored cell viability significantly .

- Oxidative Stress Assessment : The TBARS assay revealed that M4 treatment led to lower MDA levels compared to controls exposed to Aβ alone, indicating reduced lipid peroxidation and oxidative stress .

In Vivo Studies

In vivo models using scopolamine-induced Alzheimer-like symptoms were employed to further assess the efficacy of M4:

- Although no significant cognitive improvements were observed compared to standard treatments like galantamine, M4 did show trends toward reducing β-secretase activity and oxidative stress markers . This highlights the need for further studies to optimize dosing and administration routes for enhanced bioavailability.

Summary Table of Biological Activities

| Activity | Mechanism/Effect | Measurement/Value |

|---|---|---|

| β-secretase inhibition | Reduces Aβ formation | IC₅₀ = 15.4 nM |

| Acetylcholinesterase inhibition | Enhances cholinergic signaling | Ki = 0.17 μM |

| Cell viability improvement | Protects against Aβ toxicity | 62.98% viability at 100 μM |

| Oxidative stress reduction | Lowers lipid peroxidation | Decreased MDA levels |

| Cytokine modulation | Reduces pro-inflammatory cytokines | Lower TNF-α and IL-6 levels |

Propiedades

IUPAC Name |

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.